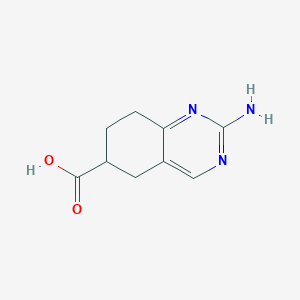

2-Amino-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Amino-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid is a compound with the molecular weight of 193.21 . It is a powder at room temperature .

Synthesis Analysis

The synthesis of 5,6,7,8-tetrahydroquinazolines can be achieved using α-aminoamidines and bis-benzylidene cyclohexanones . The reaction occurs under mild conditions and yields excellent results . The newly synthesized derivatives of 5,6,7,8-tetrahydroquinazoline bear protecting groups at the C2- tert -butyl moiety of a quinazoline ring, which can be easily cleaved, opening up further opportunities for their functionalization .Molecular Structure Analysis

The molecular structure of 2-Amino-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid is represented by the Inchi Code: 1S/C9H11N3O2/c10-9-11-4-6-3-5 (8 (13)14)1-2-7 (6)12-9/h4-5H,1-3H2, (H,13,14) (H2,10,11,12) .Chemical Reactions Analysis

In the synthesis of 5,6,7,8-tetrahydroquinazolines, α-aminoamidines react with bis-benzylidene cyclohexanones . The reaction occurs under mild conditions and is characterized by excellent yields .Physical And Chemical Properties Analysis

2-Amino-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid is a powder at room temperature . It has a molecular weight of 193.21 .Applications De Recherche Scientifique

Cytotoxic and Antibacterial Activities

Field

Medical and Biological Research

Application Summary

Quinazolinone derivatives containing an amino substituted amino moiety have been reported for their cytotoxic and antibacterial activities .

Methods of Application

The specific methods of application or experimental procedures were not detailed in the source. However, in general, these types of studies often involve in vitro testing of the compounds against various cell lines and bacteria to determine their efficacy.

Results

The results or outcomes obtained were not specified in the source. However, the compounds were reported to have cytotoxic and antibacterial activities .

Reduction of Carboxylic Acids

Field

Application Summary

The carboxylic acids (and their methyl esters) of quinazoline derivatives can be reduced to give the 3,4 (or 1,4)-dihydro-derivatives .

Methods of Application

The reduction is achieved through catalytic processes. The reduced derivatives can rearrange to the 3,8a (or 1,8a)-dihydroisomers in the presence of acid .

Results

The reduction and rearrangement of the carboxylic acids (and their methyl esters) of quinazoline derivatives were successful as per the source .

Inhibitory Effects on Bacteria

Field

Application Summary

Certain synthesized derivatives of similar compounds have shown inhibitory effects against various organisms, particularly against B. subtilis, E. coli, P. vulgaris and S. aureus .

Methods of Application

The specific methods of application or experimental procedures were not detailed in the source. However, these types of studies often involve in vitro testing of the compounds against various bacteria to determine their efficacy.

Results

Among all the synthesized derivatives, one particular compound showed a greater inhibitory effect against the organisms used .

Synthesis of Derivatives

Application Summary

“2-Amino-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid” can be used as a starting material for the synthesis of various derivatives .

Methods of Application

The specific methods of application or experimental procedures were not detailed in the source. However, these types of studies often involve chemical reactions under controlled conditions to synthesize the desired derivatives .

Results

The results or outcomes obtained were not specified in the source. However, the synthesis of various derivatives from “2-Amino-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid” was successful as per the source .

Safety And Hazards

The compound has been assigned the GHS07 pictogram and carries the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Orientations Futures

The synthesized compounds reveal high binding affinity toward some essential enzymes of Mycobacterial tuberculosis, suggesting that they may be promising candidates for the molecular design and the development of new antitubercular agents against multidrug-resistant strains of the Tubercle bacillus . Additionally, the high inhibition activity of the synthesized compounds was also predicted against β-glucosidase, suggesting a novel tetrahydroquinazoline scaffold for the treatment of diabetes .

Propriétés

IUPAC Name |

2-amino-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O2/c10-9-11-4-6-3-5(8(13)14)1-2-7(6)12-9/h4-5H,1-3H2,(H,13,14)(H2,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRIUEYSRNRECET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=NC(=NC=C2CC1C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-ethyl 3-methyl 2-(2,4-dimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2721656.png)

![2-[cyano(3-ethylphenyl)amino]-N-[2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2721659.png)

![2-(furan-2-yl)-1-(2-phenylethyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2721660.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(pyridin-2-yl)butanoic acid](/img/structure/B2721663.png)

![2-Ethyl-5-((4-ethylpiperazin-1-yl)(4-(trifluoromethyl)phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2721665.png)

![N-[(3-chlorophenyl)(cyano)methyl]thiophene-3-carboxamide](/img/structure/B2721666.png)

![N-(5-(N,N-dimethylsulfamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B2721668.png)